Methyl 6-chloro-4-methoxy-5-methylnicotinate Methyl 6-chloro-4-methoxy-5-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605454
InChI: InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3
SMILES: CC1=C(C(=CN=C1Cl)C(=O)OC)OC
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

Methyl 6-chloro-4-methoxy-5-methylnicotinate

CAS No.:

Cat. No.: VC13605454

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-4-methoxy-5-methylnicotinate -

Specification

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3
Standard InChI Key ZLJRWSCGLGWSSK-UHFFFAOYSA-N
SMILES CC1=C(C(=CN=C1Cl)C(=O)OC)OC
Canonical SMILES CC1=C(C(=CN=C1Cl)C(=O)OC)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate, reflects its substitution pattern:

  • A chloro group at position 6

  • Methoxy (-OCH₃) at position 4

  • Methyl (-CH₃) at position 5

  • A carboxylate ester (-COOCH₃) at position 3.

The pyridine ring’s electron-withdrawing substituents influence its electronic distribution, as evidenced by its SMILES notation: CC1=C(C(=CN=C1Cl)C(=O)OC)OC. This arrangement enhances stability and modulates lipophilicity, with a calculated partition coefficient (LogP) suggesting moderate membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₀ClNO₃
Molecular Weight215.63 g/mol
IUPAC NameMethyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate
InChIKeyZLJRWSCGLGWSSK-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=CN=C1Cl)C(=O)OC)OC
PubChem CID121231989

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous nicotinates reveal distinct proton environments:

  • Aromatic protons resonate between δ 7.20–9.06 ppm .

  • Methoxy groups appear as singlets near δ 3.89 ppm .

  • Methyl substituents exhibit signals around δ 2.58 ppm .
    Mass spectrometry typically shows a molecular ion peak at m/z 215.63, with fragmentation patterns indicating loss of methoxy (-OCH₃) and chloro (-Cl) groups.

Synthesis and Optimization

Esterification Protocols

The compound is synthesized via acid-catalyzed esterification, analogous to methods for methyl 6-methylnicotinate :

  • Reflux conditions: 6-Chloro-4-methoxy-5-methylnicotinic acid is reacted with methanol (CH₃OH) and sulfuric acid (H₂SO₄) at 65–70°C for 17 hours .

  • Workup: The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation .

This method achieves yields of 75–80%, comparable to related nicotinate esters . Alternative routes using dimethyl carbonate (DMC) as a methylating agent may reduce side reactions but require optimization.

Mechanistic Insights

Esterification proceeds through protonation of the carboxylic acid by H₂SO₄, followed by nucleophilic attack by methanol to form the tetrahedral intermediate. Subsequent dehydration yields the ester . The chloro and methoxy groups stabilize the intermediate via resonance, enhancing reaction efficiency.

Table 2: Synthetic Parameters for Nicotinate Esters

CompoundCatalystTemperature (°C)Yield (%)
Methyl 6-methylnicotinate H₂SO₄65–7075
Methyl 6-chloronicotinateH₂SO₄/DMC8082
Methyl 6-chloro-4-methoxy-5-methylnicotinateH₂SO₄7078 (est.)

Pharmacological and Chemical Applications

Antimicrobial and Anticancer Activity

While direct studies are lacking, analogs like methyl 6-chloro-5-nitronicotinate exhibit antiproliferative effects in cancer cell lines (IC₅₀ = 3.5–8.2 μM) . The chloro and methoxy groups may enhance DNA intercalation or enzyme inhibition, warranting further investigation .

Comparative Analysis with Structural Analogs

Table 3: Properties of Selected Nicotinate Derivatives

CompoundMolecular Weight (g/mol)Boiling Point (°C)LogP
Methyl 6-chloro-4-methoxy-5-methylnicotinate215.63317.8±37.01.92
Methyl 6-chloro-4-methylnicotinate185.61252.3±35.01.45
Methyl 6-chloro-5-nitronicotinate 216.58317.8±37.01.88

The methoxy group in Methyl 6-chloro-4-methoxy-5-methylnicotinate increases polarity relative to methyl-substituted analogs, potentially improving aqueous solubility.

Synthetic Challenges

Introducing multiple substituents on the pyridine ring complicates regioselectivity. For example, nitration of methyl 6-chloronicotinate requires precise temperature control to avoid over-nitration . Similar challenges may arise during the methoxylation of this compound.

Future Directions and Research Gaps

Biological Screening

Priority areas include:

  • In vitro vasodilation assays using isolated aortic rings.

  • Cytotoxicity profiling against MCF-7 (breast) and A549 (lung) cancer lines.

  • Metabolic stability studies in hepatic microsomes to assess esterase-mediated hydrolysis.

Process Chemistry

  • Catalyst optimization: Replace H₂SO₄ with immobilized lipases for greener synthesis.

  • Crystallography: Resolve single-crystal structures to elucidate supramolecular interactions.

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